

# Chemical and physical properties of 5-(Trifluoromethyl)nicotinic acid

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## Compound of Interest

Compound Name: 5-(Trifluoromethyl)nicotinic acid

Cat. No.: B145065

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## An In-Depth Technical Guide to 5-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-(Trifluoromethyl)nicotinic acid**, a fluorinated derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF<sub>3</sub>) group, a bioisostere of the methyl group, often imparts unique physicochemical and biological properties to parent molecules. These properties include increased metabolic stability, enhanced membrane permeability, and altered receptor binding affinities, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and potential biological relevance of **5-(Trifluoromethyl)nicotinic acid**.

### Chemical and Physical Properties

**5-(Trifluoromethyl)nicotinic acid** is a white to off-white crystalline solid at room temperature.

[1] Key identifying information and physical properties are summarized in the tables below.

#### Table 1: Compound Identification

Identifier	Value
CAS Number	131747-40-5[2][3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>2</sub> [2][3]
Molecular Weight	191.11 g/mol [2][3]
IUPAC Name	5-(Trifluoromethyl)pyridine-3-carboxylic acid[3]
Synonyms	5-(Trifluoromethyl)pyridine-3-carboxylic acid, 3-Carboxy-5-(trifluoromethyl)pyridine[2]

**Table 2: Physicochemical Properties**

Property	Value
Melting Point	184-189 °C[4]
Boiling Point	277.5 ± 40.0 °C (Predicted)[4]
Density	1.484 ± 0.06 g/cm <sup>3</sup> (Predicted)[4]
pKa	3.04 ± 0.10 (Predicted)[4]
Appearance	White to off-white crystalline powder[1][2]
Solubility	Soluble in organic solvents like DMSO and dimethylformamide.[5] Quantitative data in common laboratory solvents is not readily available in the searched literature.

## Experimental Protocols

### Synthesis of 5-(Trifluoromethyl)nicotinic Acid

A common laboratory-scale synthesis of **5-(trifluoromethyl)nicotinic acid** involves the carboxylation of a Grignard or organolithium reagent derived from a halogenated pyridine precursor. A detailed procedure is as follows:

Materials:

- 3-Bromo-5-(trifluoromethyl)pyridine
- Toluene, anhydrous
- n-Butyllithium (1.6 M in hexanes)
- Butyl magnesium chloride (2 M in diethyl ether)
- Tetrahydrofuran (THF), anhydrous
- Dry ice (solid carbon dioxide)
- 1 M Sodium hydroxide solution
- 4 M Hydrochloric acid
- Diethyl ether
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:[4]

- Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
- Cool the solution to -75 °C using a dry ice/acetone bath.
- Slowly add 9.96 mL (15.9 mmol) of 1.6 M n-butyllithium in hexanes, followed by 3.98 mL (8 mmol) of 2 M butyl magnesium chloride in diethyl ether and 10 mL of anhydrous THF, while maintaining the temperature at -75 °C.
- Stir the reaction mixture at -75 °C for an additional 20 minutes.
- Carefully add approximately 20 g of crushed dry ice to the reaction mixture in portions.

- Continue stirring at -75 °C for 20 minutes, then allow the mixture to warm to room temperature and stir for 3 hours.
- Quench the reaction by adding 50 mL of 1 M sodium hydroxide solution.
- Separate the aqueous layer and extract the organic layer twice with diethyl ether.
- Combine the aqueous layers and acidify to a pH of approximately 2-3 with 4 M hydrochloric acid.
- Extract the acidified aqueous layer three times with diethyl ether.
- Combine all organic extracts, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Triturate the residue with dichloromethane to induce precipitation.
- Collect the solid precipitate by filtration.
- Dry the final product in a vacuum oven at 55 °C to yield **5-(trifluoromethyl)nicotinic acid**.

Caption: Synthetic workflow for **5-(Trifluoromethyl)nicotinic acid**.

## Purification by Recrystallization

While the above synthesis yields a solid product, further purification can be achieved by recrystallization to obtain a high-purity crystalline material suitable for analytical and biological studies. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.

General Protocol:

- Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, or solvent mixtures) at room and elevated temperatures to identify a suitable recrystallization solvent or solvent system.

- **Dissolution:** In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude solid to achieve complete dissolution.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be subsequently cooled in an ice bath.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals in a vacuum oven.

## Analytical Methods

**High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method can be developed for the analysis of **5-(trifluoromethyl)nicotinic acid**. A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure the analyte is in its protonated form). Detection is typically achieved using a UV detector at a wavelength around 260 nm. The gradient and flow rate would need to be optimized for baseline separation from any impurities.

**Gas Chromatography (GC):** Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Derivatization to a more volatile ester (e.g., methyl or ethyl ester) is often employed prior to GC analysis. The derivatized sample can then be analyzed on a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) with flame ionization detection (FID) or mass spectrometry (MS).

## Spectral Data

Detailed experimental spectral data for **5-(Trifluoromethyl)nicotinic acid** is not widely available in the public domain. However, based on the structure, the following characteristic

spectral features can be anticipated.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the carboxylic acid and the trifluoromethyl groups.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display seven distinct signals: six for the pyridine ring carbons (one of which will be a quartet due to coupling with the three fluorine atoms of the CF<sub>3</sub> group) and one for the carboxylic acid carbon.

**Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid group in the region of 3300-2500 cm<sup>-1</sup>. A strong C=O stretching absorption for the carboxylic acid will be present around 1700-1730 cm<sup>-1</sup>. C-F stretching vibrations are expected in the 1350-1100 cm<sup>-1</sup> region.

**Mass Spectrometry:** Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M<sup>+</sup>) at m/z 191. Common fragmentation patterns would involve the loss of -OH, -COOH, and potentially the CF<sub>3</sub> group.

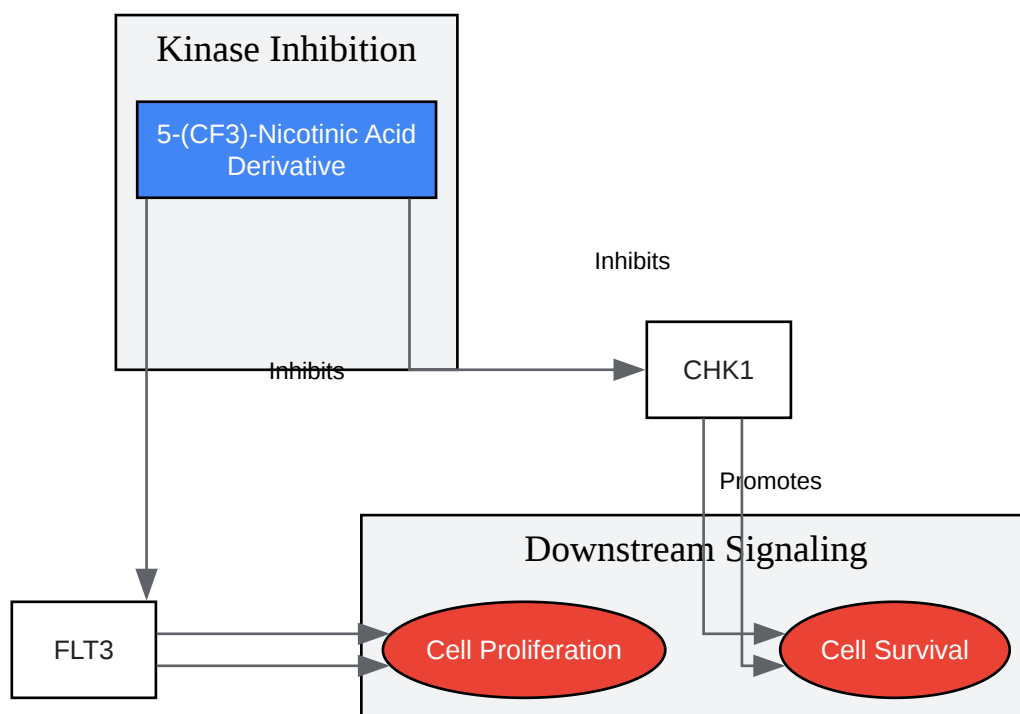
## Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by **5-(trifluoromethyl)nicotinic acid** are not yet well-defined in the scientific literature, derivatives of nicotinic acid and compounds containing the trifluoromethyl group have shown promise in various therapeutic areas, particularly in oncology.

Derivatives of 5-(trifluoromethyl)pyrimidine have been investigated as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in acute myeloid leukemia (AML).[6] The proposed mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinases, thereby inhibiting their activity and downstream signaling pathways that promote cancer cell proliferation and survival.

Furthermore, nicotinic acetylcholine receptors (nAChRs) have been identified as playing a role in the progression of certain cancers, including lung cancer. Nicotine, the natural ligand for these receptors, can activate various signaling pathways, such as the JAK2/STAT3 and PI3K/Akt pathways, leading to increased cell proliferation and survival.[7] While **5-**

**(trifluoromethyl)nicotinic acid** is not a direct analog of nicotine, its structural similarity to nicotinic acid suggests the possibility of interaction with nicotinic acid receptors or related pathways, a hypothesis that warrants further investigation.



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Caption: Putative mechanism of anticancer action via kinase inhibition.

## Conclusion

**5-(Trifluoromethyl)nicotinic acid** is a versatile chemical entity with significant potential in the development of new pharmaceuticals. Its synthesis is achievable through established organometallic routes, and its purification and analysis can be accomplished using standard laboratory techniques. While detailed experimental data on its physicochemical properties and biological activity are still emerging, the known effects of the trifluoromethyl group and the nicotinic acid scaffold suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs, particularly in the field of oncology. Future research should focus on elucidating its precise mechanism of action and its role in relevant cellular signaling pathways.

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